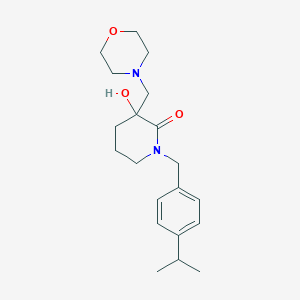
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, also known as HIMO, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HIMO is a piperidinone derivative that exhibits promising biological activities, making it a valuable tool for investigating the mechanisms of various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been shown to increase dopamine release in the brain, which may contribute to its analgesic and anti-inflammatory effects. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has also been shown to bind to the mu-opioid receptor, which is involved in pain perception and regulation.
Biochemical and Physiological Effects:
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of dopamine release in the brain. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has also been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is its relatively simple synthesis process, which makes it easy to obtain in large quantities for laboratory experiments. 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone also exhibits potent biological activities, making it a valuable tool for investigating various physiological and biochemical processes. However, one limitation of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone is its limited solubility in water, which may pose challenges for certain experimental protocols.
Future Directions
There are several future directions for research involving 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone. One area of interest is the development of new drugs based on the structure of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, with improved pharmacological properties. Another area of interest is the investigation of the mechanisms of action of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone, to better understand its effects on various physiological and biochemical processes. Additionally, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone may have potential applications in other research fields, such as cancer biology and immunology, which warrant further investigation.
Synthesis Methods
The synthesis of 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone involves a multi-step process that starts with the reaction of 4-isopropylbenzyl chloride with morpholine to form N-(4-isopropylbenzyl)morpholine. This intermediate is then reacted with 3-hydroxy-2-piperidone to yield 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been shown to modulate dopamine release in the brain, making it a potential therapeutic agent for treating Parkinson's disease. In pharmacology, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential drug candidate for treating pain and inflammation. In medicinal chemistry, 3-hydroxy-1-(4-isopropylbenzyl)-3-(4-morpholinylmethyl)-2-piperidinone has been used as a lead compound for developing new drugs with improved pharmacological properties.
properties
IUPAC Name |
3-hydroxy-3-(morpholin-4-ylmethyl)-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-16(2)18-6-4-17(5-7-18)14-22-9-3-8-20(24,19(22)23)15-21-10-12-25-13-11-21/h4-7,16,24H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVSVZWXCEHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)
![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)

![1-ethyl-4-{3-[1-(3-methoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5969170.png)
![1-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B5969173.png)



![2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5969194.png)
![3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B5969214.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5969229.png)
![7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5969231.png)
![N-(sec-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5969239.png)